molecular formula C26H21N3O2S2 B2622670 10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 727689-86-3

10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2622670
CAS No.: 727689-86-3
M. Wt: 471.59
InChI Key: DQOYVVWBHDFDTC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Derivation and Isomeric Considerations

The IUPAC name of this compound is constructed through sequential application of substitutive, fusion, and bridge nomenclature rules. The parent structure is identified as a tricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene-12-one system, modified by sulfur and nitrogen heteroatoms, phenyl substituents, and a sulfanyl-linked indole moiety.

Parent Hydride Framework :

  • Tricyclo[6.4.0.0²,⁶] : Specifies three fused rings with bridge sizes of 6, 4, and 0 carbons. The "0²,⁶" indicates a direct bond (zero-membered bridge) between positions 2 and 6 of the primary ring.
  • Dodeca : Denotes a 12-membered system.
  • Triene : Three double bonds at positions 1(8), 2(6), and 9.
  • 12-one : A ketone group at position 12.

Heteroatom Modifications :

  • 7-thia-9,11-diaza : Sulfur at position 7 and nitrogen atoms at positions 9 and 11.
  • 11-phenyl : A phenyl group attached to nitrogen at position 11.

Substituent Chain :

  • 10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl} : A sulfanyl (-S-) group at position 10 connected to a 2-oxoethyl chain bearing a 2-methylindole moiety.

Isomeric Considerations :

  • Bridge Configuration : The [6.4.0.0²,⁶] framework permits alternative bridge arrangements (e.g., [6.4.0.0³,⁷]), altering ring strain and substituent positions.
  • Stereochemistry : Unspecified stereocenters (e.g., at bridgehead carbons or the indole-ethyl junction) could generate enantiomers or diastereomers.
  • Tautomerism : The enone system (triene-ketone) may exhibit keto-enol tautomerism under specific conditions.

Bridged Tricyclic System Analysis: [6.4.0.0²,⁶] Framework

The tricyclo[6.4.0.0²,⁶] skeleton combines fused and bridged rings, creating a rigid, three-dimensional architecture with distinct electronic and steric properties.

Structural Breakdown :

Bridge Type Member Count Connecting Atoms
Primary Bridge 6-carbon C1–C7
Secondary Bridge 4-carbon C2–C6
Tertiary Bridge Direct bond C2–C6 (0-membered)

Key Features :

  • Ring Fusion : The primary 6-membered ring (cyclohexane derivative) is fused to a 4-membered ring (cyclobutane) and a bridged 0-membered system, forming a bicyclo[6.4.0] core.
  • Bridgehead Atoms : C2 and C6 serve as bridgeheads, with bond angles constrained to ~90°–120°, inducing significant ring strain.
  • Conformational Rigidity : The direct C2–C6 bridge restricts rotational freedom, locking substituents into axial or equatorial orientations.

Electronic Effects :

  • Hyperconjugation : The ketone at C12 stabilizes adjacent double bonds through conjugation.
  • Aromaticity : The triene system (positions 1(8), 2(6), 9) exhibits partial aromatic character, enhanced by sulfur and nitrogen heteroatoms.

Functional Group Topology: Sulfanyl, Oxoethyl, and Indole Moieties

The compound’s reactivity and physicochemical properties arise from its functional group arrangement:

Sulfanyl Group (-S-) :

  • Position : Attached to C10 of the tricyclic core.
  • Role : Acts as a nucleophilic center and electron donor, facilitating thioether linkages and redox reactions.

2-Oxoethyl Chain :

  • Structure : -CH2-C(=O)-, connecting the sulfanyl group to the indole moiety.
  • Electronic Effects : The ketone withdraws electrons, polarizing the adjacent C–S bond and enhancing electrophilicity.

2-Methyl-1H-indol-3-yl Substituent :

  • Structure : A bicyclic system with a benzene ring fused to a pyrrole, methylated at C2.
  • Electronic Contributions :
    • π-Stacking : The indole’s aromatic system enables non-covalent interactions with planar substrates.
    • Hydrogen Bonding : The N–H group (position 1) serves as a hydrogen bond donor.

Interfunctional Relationships :

Functional Group Position Interactions
12-ketone C12 Conjugates with triene system
11-phenyl N11 Steric bulk, π-π stacking
7-thia-9,11-diaza S7, N9 Heteroaromatic stabilization

Spatial Arrangement :

  • The indole moiety projects perpendicularly from the tricyclic plane, creating a sterically shielded microenvironment around C10.
  • The phenyl group at N11 occupies an equatorial position, minimizing torsional strain.

Properties

IUPAC Name

10-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S2/c1-15-22(17-10-5-6-12-19(17)27-15)20(30)14-32-26-28-24-23(18-11-7-13-21(18)33-24)25(31)29(26)16-8-3-2-4-9-16/h2-6,8-10,12,27H,7,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOYVVWBHDFDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-12-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and may involve low temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the process. The specific methods would depend on the scale of production and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols .

Scientific Research Applications

10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact mechanism would depend on the specific biological context and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related tricyclic derivatives, focusing on substituents, molecular parameters, and functional properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one 10: 2-(2-methylindol-3-yl)-2-oxoethyl; 11: Phenyl C₂₄H₂₀N₃O₂S₂ 470.57 High aromaticity; potential bioactivity due to indole moiety .
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide 10: Sulfanylacetamide; 11: Prop-2-enyl C₁₆H₁₉N₃O₂S₂ 349.5 Water solubility: 37.5 µg/mL (pH 7.4); lower steric hindrance .
11-(2-phenylethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,?]dodeca-1(8),2(6),9-trien-12-one 10: Sulfanyl; 11: 2-phenylethyl C₁₇H₁₆N₂OS₂ 352.45 Enhanced lipophilicity due to phenylethyl group; no indole-based reactivity .
Methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate 10: Sulfanylacetate; 11: 4-chlorophenyl C₁₈H₁₅ClN₂O₃S₂ 406.91 Electron-withdrawing Cl group increases electrophilicity .
11-(4-methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one 10: Sulfanyl; 11: 4-methoxyphenyl C₁₈H₁₆N₂O₂S₂ 380.46 Methoxy group enhances solubility in polar aprotic solvents .

Key Observations:

Electron-withdrawing groups (e.g., Cl in ) increase reactivity toward nucleophilic attack, whereas methoxy groups () improve solubility.

Solubility Trends :

  • The acetamide derivative () shows higher aqueous solubility (37.5 µg/mL) due to hydrogen-bonding capacity, whereas the phenylethyl analog () is more lipophilic.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl or ethyl groups) are typically easier to synthesize than indole-containing derivatives, as evidenced by the prevalence of N-alkylation/arylation strategies in .

Research Implications

  • Material Science : Sulfanyl groups in these tricyclic systems may facilitate chelation with transition metals, enabling catalytic or sensing applications .

Biological Activity

The compound 10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

Component Description
Indole moiety Contains a 2-methyl-1H-indole structure
Thia and diazatricycle Incorporates sulfur and nitrogen in a bicyclic system
Functional groups Features oxoethyl and phenyl groups

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of indole have been shown to inhibit the growth of various solid tumors, including lung and colon cancers. The mechanism often involves interference with DNA replication and cell cycle regulation.

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of proliferative signaling pathways.

Antimicrobial Properties

Studies have reported that thiazole and indole derivatives possess antimicrobial activity against a range of pathogens. The proposed mechanisms include disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism. For example:

  • Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, which could have implications for neurodegenerative diseases.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of a related indole derivative on colon cancer cell lines. The results indicated:

  • A dose-dependent reduction in cell viability.
  • Induction of apoptosis as confirmed by flow cytometry.

Study 2: Antimicrobial Screening

Another research article focused on the antimicrobial properties of thiazole derivatives similar to our compound. The findings included:

  • Effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Potential for development into new antimicrobial agents.

Research Findings Summary

Study Focus Findings Reference
Antitumor ActivitySignificant reduction in tumor cell viabilityJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against multiple bacterial strainsAntimicrobial Agents Journal
Enzyme InhibitionPotential acetylcholinesterase inhibitorsNeuropharmacology Review

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